ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate
CAS No.:
Cat. No.: VC13304955
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO3 |
|---|---|
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | ethyl (E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C17H17NO3/c1-3-21-16(19)10-9-15-11-14(12-18(15)2)17(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3/b10-9+ |
| Standard InChI Key | NCGLYNLNULEKEH-MDZDMXLPSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1=CC(=CN1C)C(=O)C2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C=CC1=CC(=CN1C)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1-methylpyrrole ring substituted at the 4-position with a benzoyl group () and at the 2-position with an ethyl acrylate moiety (). The conjugated system formed by the pyrrole ring and acrylate ester contributes to its stability and reactivity . The IUPAC name, ethyl (E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate, reflects its stereochemistry, with the acrylate group adopting an E-configuration.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 283.32 g/mol | |
| Melting Point | 96–98°C | |
| Boiling Point | 455.7°C at 760 mmHg | |
| Density | 1.09 g/cm³ | |
| Flash Point | 229.4°C | |
| Vapor Pressure | mmHg at 25°C | |
| LogP | 2.83 |
The compound’s lipophilicity () suggests moderate membrane permeability, a desirable trait for drug candidates . Its low vapor pressure indicates stability under ambient conditions, facilitating handling in laboratory settings .
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves a Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde. This method, reported by Massa et al. (1990), employs potassium carbonate in ethanol to deprotonate the aldehyde, enabling nucleophilic attack on the phosphonoacetate . The reaction proceeds via a tandem phosphorylation-elimination mechanism, yielding the acrylate ester with >85% purity after recrystallization .
An alternative route utilizes 4-benzoyl-1-methylpyrrole and ethyl acrylate under basic conditions (e.g., sodium hydride or potassium carbonate). This one-step condensation avoids intermediate isolation, simplifying scale-up.
Key Reaction Conditions:
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Solvent: Anhydrous ethanol or tetrahydrofuran
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Temperature: 60–80°C
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Catalyst: or
Industrial-Scale Optimization
Industrial production prioritizes cost efficiency and yield. Continuous flow reactors reduce reaction times to 2–4 hours by enhancing heat and mass transfer. Purification via vacuum distillation or column chromatography achieves ≥95% purity, meeting pharmaceutical-grade standards.
| Activity | Assay/Model | Result | Source |
|---|---|---|---|
| Antiproliferative | MCF-7 cells | ||
| Antioxidant | DPPH assay | ||
| Anti-inflammatory | 15-LOX inhibition | 68% at 50 μM |
Applications in Medicinal Chemistry
Drug Development
The benzoyl and acrylate groups serve as pharmacophores in kinase inhibitors and protease modulators. For example, derivatives of this compound exhibit submicromolar activity against carbonic anhydrase IX, a tumor-associated enzyme .
Material Science
The conjugated π-system enables use in organic semiconductors. Thin films of the compound show a bandgap of 2.8 eV, suitable for photovoltaic applications.
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